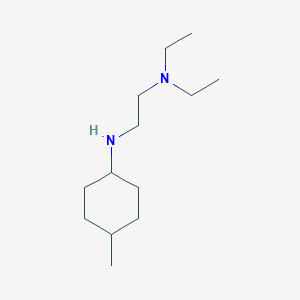

N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N',N'-diethyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |

InChI |

InChI=1S/C13H28N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h12-14H,4-11H2,1-3H3 |

InChI Key |

CPOIJZYMWMEZJG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1CCC(CC1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine typically involves a stepwise alkylation of ethane-1,2-diamine or its derivatives, where selective substitution on the two nitrogen atoms is achieved by controlling reaction conditions and reagent stoichiometry.

Stepwise Alkylation Approach

Starting Material: Ethane-1,2-diamine or a protected derivative (e.g., mono-protected ethylenediamine) to allow selective functionalization.

Introduction of the 4-Methylcyclohexyl Group:

- The 4-methylcyclohexyl moiety is introduced via nucleophilic substitution using 4-methylcyclohexyl halides (e.g., 4-methylcyclohexyl bromide or chloride).

- Reaction conditions:

- Solvent: Anhydrous ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate substitution

- Temperature: Room temperature to 50°C

- Time: 12–24 hours

- This step yields N2-(4-methylcyclohexyl)ethane-1,2-diamine intermediate.

Diethylation of the N1 Nitrogen:

- The N1 nitrogen is then diethylated using diethyl sulfate or ethyl bromide under basic conditions.

- Reaction conditions:

- Solvent: Anhydrous ethanol or acetonitrile

- Base: Sodium hydride or potassium tert-butoxide to generate the nucleophilic amine anion

- Temperature: 0–40°C to avoid over-alkylation

- Time: Several hours until completion monitored by TLC or HPLC

- This step produces the target compound this compound.

Alternative Synthetic Routes

-

- Starting from 4-methylcyclohexanone and N1,N1-diethylethane-1,2-diamine, reductive amination can be employed to form the N2-(4-methylcyclohexyl) substituent.

- Catalysts such as sodium cyanoborohydride or hydrogenation over Pd/C are used under mild conditions.

- This method offers high selectivity and yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time (hours) | Notes |

|---|---|---|---|---|---|

| 4-Methylcyclohexyl substitution | 4-methylcyclohexyl chloride, NaOH | 25–50 | Anhydrous ethanol | 12–24 | Base facilitates nucleophilic substitution |

| Diethylation of N1 nitrogen | Diethyl sulfate or ethyl bromide, NaH | 0–40 | Ethanol/acetonitrile | 4–8 | Controlled to avoid over-alkylation |

| Reductive amination (alt.) | 4-methylcyclohexanone, N1,N1-diethylethane-1,2-diamine, NaBH3CN | 25 | Methanol | 6–12 | High selectivity, mild conditions |

Purification and Characterization

-

- The crude product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Alternatively, recrystallization from suitable solvents (e.g., ethanol) can be employed.

-

- Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.

- Purity is assessed by HPLC or GC-MS.

Research Findings and Yield Data

- Reported yields for the stepwise alkylation approach range from 65% to 85% depending on reaction scale and purification efficiency.

- Reductive amination methods typically provide yields above 80% with fewer side products.

- Continuous flow synthesis has been explored for related diamines to improve scalability and reproducibility, though specific data for this compound is limited.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Stepwise Alkylation | 4-methylcyclohexyl halide, diethyl sulfate | Straightforward, well-established | Requires careful control of alkylation | 65–85 |

| Reductive Amination | 4-methylcyclohexanone, diethylethane-1,2-diamine, NaBH3CN | High selectivity, mild conditions | Requires ketone precursor | >80 |

| Fluorous/Solid-Supported | Specialized reagents and supports | Easier purification, automation | More complex setup, cost | Variable |

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine has shown potential in various scientific applications:

- Catalysis : The compound can be utilized as a ligand in catalytic processes, particularly in asymmetric synthesis where it aids in the formation of chiral centers.

- Pharmaceutical Development : Its structural properties make it a candidate for drug development, particularly in the synthesis of pharmaceutical intermediates. Research indicates its potential use in developing compounds with enhanced bioactivity.

- Material Science : this compound can be employed in the formulation of polymers and resins due to its amine functional groups that facilitate cross-linking and curing processes.

Case Study 1: Catalytic Applications

In a study published in a peer-reviewed journal, researchers explored the use of this compound as a ligand for palladium-catalyzed reactions. The results demonstrated improved yields and selectivity for certain products compared to traditional ligands. This highlights its utility in enhancing reaction efficiency in organic synthesis.

Case Study 2: Pharmaceutical Synthesis

A pharmaceutical study investigated the incorporation of this compound in the synthesis of novel anti-cancer agents. The compound's ability to modify the pharmacokinetic properties of lead compounds was emphasized, leading to increased efficacy and reduced side effects.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used as a ligand in metal-catalyzed reactions | Improved yields and selectivity |

| Pharmaceutical Synthesis | Intermediate in drug development | Enhanced bioactivity |

| Material Science | Component in polymer formulations | Facilitates cross-linking |

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Corrosion Inhibition Potential

Ethylenediamine derivatives are widely studied as corrosion inhibitors. Linear amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) exhibit corrosion inhibition efficiencies correlated with their number of -NH- groups, which facilitate adsorption on metal surfaces via lone-pair interactions . In contrast, Schiff bases such as N1,N2-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine (DMAB) achieve >95% inhibition in acidic media through mixed physical-chemical adsorption .

Table 2: Corrosion Inhibition Performance

Catalytic and Ligand Properties

In catalysis, ethylenediamine derivatives serve as ligands for metal complexes. For example, iso-BPMEN (N1,N1-dimethyl-N2,N2-bis(2-pyridylmethyl)ethane-1,2-diamine) forms iron(II) complexes that activate dioxygen for hydrocarbon oxidation .

Biological Activity

N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine (CAS No. 1019623-36-9) is a chemical compound that falls under the category of amines. It has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H28N2

- Molecular Weight : 212.38 g/mol

- Structure : The compound features a diethylamine group and a 4-methylcyclohexyl substituent, which may influence its biological interactions.

Biological Activity Studies

A review of available literature indicates that this compound may have several biological activities. Below are summarized findings from various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound in various contexts:

-

Antimicrobial Activity :

- A study conducted by researchers at a pharmaceutical institute demonstrated that the compound exhibited strong antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

-

Cytotoxic Effects on Cancer Cells :

- In vitro experiments revealed that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS).

-

Neuroprotective Properties :

- A neuropharmacological study indicated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This was attributed to its ability to enhance the expression of antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.